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Abemaciclib metabolite M2

Cat. No.: B2369183
M. Wt: 478.5 g/mol
InChI Key: IXGZDCRFGCEEBU-UHFFFAOYSA-N
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Description

Overview of Abemaciclib (B560072) as a Selective Cyclin-Dependent Kinase 4 and 6 Inhibitor

Abemaciclib is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6. nih.gov These enzymes are pivotal in regulating the cell cycle, specifically the transition from the G1 (first gap) to the S (synthesis) phase. wikipedia.org By inhibiting CDK4 and CDK6, abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. wikipedia.org This action blocks progression through the cell cycle, ultimately inducing cell death (apoptosis) in cancer cells. wikipedia.org

Abemaciclib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgsci-hub.se This metabolic process results in the formation of several metabolites, with N-desethylabemaciclib, designated as M2, being a major and pharmacologically active product. wikipedia.orgdrugbank.com

Academic Significance of Active Metabolites in Pharmacological Research

The study of active metabolites is a cornerstone of pharmacology and drug development. When a drug is metabolized, its resulting chemical entities can exhibit their own pharmacological activity, which may be similar to, greater than, or different from the parent compound. Understanding these active metabolites is crucial for several reasons:

Drug-Drug Interactions: Active metabolites can be substrates, inhibitors, or inducers of metabolic enzymes, leading to potential drug-drug interactions.

In the case of abemaciclib, its active metabolites, including M2, are of significant clinical relevance due to their comparable potency to the parent drug. uu.nl Therefore, a comprehensive understanding of M2 is essential for a complete picture of abemaciclib's mechanism of action and clinical pharmacology.

Detailed Research Findings

Inhibition of CDK4 and CDK6

One study found the IC50 values for the inhibition of CDK4 and CDK6 by M2 to be 1.2 nM and 1.3 nM, respectively. medchemexpress.com Another study reported IC50 values for M2, M18, and M20 to be between 1 and 3 nM, which is nearly equivalent in potency to abemaciclib. aacrjournals.orgresearchgate.net

Pharmacokinetics and Plasma Concentration

Following oral administration of abemaciclib, M2 is one of the major circulating analytes in human plasma. drugbank.com It is formed through N-desethylation of abemaciclib, a reaction primarily mediated by CYP3A4. wikipedia.orgdrugbank.com The area under the curve (AUC) for M2 accounts for a substantial portion of the total exposure to active drug species. drugbank.com Specifically, the AUC of M2 accounted for 25% of the total circulating analytes in plasma. drugbank.com

The plasma protein binding of M2 is slightly lower than that of abemaciclib, with reported bound fractions in humans being approximately 93.4%. drugbank.commedchemexpress.com Like abemaciclib, M2 is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). iiarjournals.orgiiarjournals.org

Contribution to Clinical Activity

Table of Research Findings for Abemaciclib Metabolite M2

Parameter Finding
Metabolite Name N-desethylabemaciclib (M2)
Enzyme Responsible for Formation CYP3A4 wikipedia.orgdrugbank.com
Mechanism of Formation N-desethylation europa.eu
CDK4 IC50 1.2 nM medchemexpress.com
CDK6 IC50 1.3 nM medchemexpress.com
Plasma Protein Binding (Human) ~93.4% drugbank.commedchemexpress.com
Plasma AUC (% of Total Analytes) 25% drugbank.com
Efflux Transporter Substrate P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) iiarjournals.orgiiarjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28F2N8 B2369183 Abemaciclib metabolite M2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZDCRFGCEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation of Abemaciclib to Metabolite M2

Enzymatic Formation of N-Desethylabemaciclib (M2)

The transformation of abemaciclib (B560072) into its M2 metabolite is primarily an enzymatic process, heavily reliant on the cytochrome P450 (CYP) family of enzymes.

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4) in M2 Genesis

The principal enzyme responsible for the metabolism of abemaciclib is cytochrome P450 3A4 (CYP3A4). researchgate.netdrugbank.comeuropa.euwikipedia.orgbccancer.bc.canih.govfrontiersin.orgiiarjournals.orgnih.gov In vitro and human disposition studies have conclusively demonstrated that abemaciclib is extensively metabolized by CYP3A4. nih.gov This enzyme mediates the conversion of abemaciclib into several metabolites, with N-desethylabemaciclib (M2) being a major product. drugbank.combccancer.bc.ca The significant role of CYP3A4 is underscored by the fact that co-administration of abemaciclib with strong inhibitors or inducers of this enzyme can dramatically alter the plasma concentrations of both abemaciclib and its active metabolites. europa.eunih.govuu.nl For instance, a strong CYP3A4 inhibitor like clarithromycin (B1669154) can lead to a 3.4-fold increase in abemaciclib exposure. europa.eu Conversely, a potent inducer such as rifampicin (B610482) has been shown to decrease abemaciclib exposure significantly. nih.gov It is noteworthy that while CYP3A4 is the primary catalyst, CYP3A5 does not appear to play a significant role in abemaciclib metabolism. nih.gov

Anatomical Sites of Abemaciclib Metabolite M2 Formation

The biotransformation of abemaciclib into its M2 metabolite is not confined to a single location but occurs in key anatomical sites equipped with the necessary metabolic machinery.

Hepatic Biotransformation Processes

The liver is the primary site for the metabolism of abemaciclib. drugbank.comeuropa.euwikipedia.org Extensive hepatic metabolism, mainly driven by CYP3A4, is the main route of clearance for the drug. europa.eubccancer.bc.ca In vitro studies using human liver microsomes have confirmed the significant metabolic activity in the liver, resulting in the formation of numerous metabolites, including M2. nih.gov The geometric mean hepatic clearance of abemaciclib is a testament to the liver's profound role in its metabolism. drugbank.com

Investigation of Reactive Intermediates and Bioactivation Pathways

Research into the metabolism of abemaciclib has also explored the formation of reactive intermediates. In vitro studies using rat liver microsomes have investigated the potential for bioactivation. nih.govroyalsocietypublishing.orgnih.gov These studies have suggested that the N-ethyl piperazine (B1678402) ring of abemaciclib can undergo metabolism to generate reactive iminium intermediates. nih.govroyalsocietypublishing.org These reactive species can be trapped using agents like potassium cyanide, forming stable cyano adducts that can be characterized. nih.govroyalsocietypublishing.orgnih.govroyalsocietypublishing.org The identification of such intermediates provides insights into potential bioactivation pathways. nih.govroyalsocietypublishing.orgnih.gov Understanding these pathways is crucial for predicting and potentially mitigating any associated toxicities. nih.gov

Characterization of Iminium Ion Intermediate Generation

The bioactivation of abemaciclib involves the formation of reactive iminium ion intermediates. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net This process is particularly associated with the N-ethyl piperazine ring of the abemaciclib structure, which is the site of metabolism leading to the formation of metabolite M2. nih.govroyalsocietypublishing.org

In vitro studies utilizing rat liver microsomes (RLMs) have been instrumental in characterizing this bioactivation pathway. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net The metabolic reactions in this system, driven by enzymes such as CYP3A4, lead to the oxidation of the carbon atom alpha to the tertiary nitrogen within the piperazine ring. nih.govroyalsocietypublishing.org This oxidation event is followed by a dehydration step, which results in the generation of an unstable and reactive iminium ion. nih.gov

The formation of these iminium intermediates is a critical step in the metabolic cascade. nih.gov Due to their electrophilic nature, these intermediates are transient and cannot be directly detected. researchgate.net Their presence is confirmed through the use of nucleophilic trapping agents, which form stable adducts that can be identified and characterized using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net The characterization of these iminium ions provides crucial insights into the potential for covalent binding and other interactions that are hallmarks of reactive metabolite formation. nih.gov

Utilization of Trapping Agents for Bioactivation Pathway Elucidation

To elucidate the bioactivation pathway of abemaciclib and confirm the generation of transient iminium intermediates, researchers employ trapping agents in in vitro metabolic studies. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net Potassium cyanide (KCN) is a commonly used nucleophilic trapping agent for this purpose. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.netmdpi.com

When abemaciclib is incubated with rat liver microsomes in the presence of KCN, the cyanide anion acts as a hard electrophile and traps the reactive iminium ion intermediates as they are formed. nih.govroyalsocietypublishing.org This reaction results in the formation of stable cyano adducts. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net These adducts can then be detected and structurally characterized by LC-MS/MS. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net

In studies of abemaciclib metabolism, the identification of several distinct cyano adducts has provided definitive evidence for the formation of iminium intermediates from the piperazine ring. royalsocietypublishing.orgnih.gov The specific masses and fragmentation patterns of these adducts allow for the precise localization of the site of bioactivation on the abemaciclib molecule. nih.gov The successful trapping and characterization of these adducts have been pivotal in proposing the detailed bioactivation pathway, confirming that the piperazine moiety is a key site for the generation of reactive species during abemaciclib metabolism. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net

Trapping AgentReactive Intermediate CapturedMethod of DetectionReference
Potassium Cyanide (KCN)Iminium IonsLC-MS/MS royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net

Pharmacological Characterization of Abemaciclib Metabolite M2

Target Engagement and Kinase Inhibitory Potency

Abemaciclib (B560072) metabolite M2, also known as N-desethylabemaciclib, is a major active metabolite of abemaciclib. tandfonline.comresearchgate.netresearchgate.net It demonstrates potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle. The potency of this inhibition is measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Table 1: IC50 Values of Abemaciclib Metabolite M2 against CDK4 and CDK6

Kinase TargetIC50 (nM)
CDK41.2 medchemexpress.commedchemexpress.comselleckchem.combiocompare.com
CDK61.3 medchemexpress.commedchemexpress.comselleckchem.combiocompare.com

The selectivity of a kinase inhibitor is critical, as off-target effects can lead to unintended biological consequences. Abemaciclib and its active metabolites exhibit selectivity for CDK4 and CDK6 over other kinases.

While cell-free kinase assays indicated that metabolite M2, like abemaciclib, had the potential to inhibit other cyclin-dependent kinases such as CDK9, this effect was not observed in cancer cells. researchgate.netaacrjournals.org In cellular environments, the primary targets driving the activity of M2 were identified as CDK4 and CDK6. researchgate.netaacrjournals.org This indicates a functional selectivity within a biological context, where M2's potent inhibition of CDK4 and CDK6 overshadows its activity against other kinases like CDK9 at clinically relevant concentrations. researchgate.netaacrjournals.org For comparison, the parent compound abemaciclib is substantially less potent against CDK1, CDK2, and CDK9 than it is against CDK4 and CDK6. biorxiv.org

In Vitro Cellular Biological Activities

The inhibition of CDK4 and CDK6 by abemaciclib and its active metabolites, including M2, prevents the phosphorylation of the retinoblastoma (Rb) protein. This action blocks the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. youtube.comnih.gov

Metabolite M2 contributes significantly to this effect. Studies have shown that M2 inhibits cell cycle progression in a manner consistent with CDK4 and CDK6 inhibition. researchgate.netaacrjournals.org Treatment of cancer cells with abemaciclib results in a pronounced G1 cell cycle arrest. mdpi.com This halting of the cell cycle is a direct outcome of sustained inhibition of CDK4/6 activity, preventing cancer cells from replicating their DNA and dividing. youtube.com While abemaciclib has also been observed to induce G2 arrest in certain contexts, its primary and most well-established mechanism of action is the induction of G1 arrest. biorxiv.orgresearchgate.net

By effectively arresting the cell cycle, metabolite M2 plays a crucial role in inhibiting the proliferation of cancer cells. Its anti-proliferative activity has been demonstrated in various cancer cell lines, including those from non-small cell lung cancer, colorectal cancer, and breast cancer. researchgate.netaacrjournals.org

Beyond inducing a reversible cell cycle arrest, prolonged inhibition of CDK4/6 can drive cells into a state of senescence, which is a permanent cessation of growth. This process, known as therapy-induced senescence, is considered a favorable therapeutic outcome. nih.govnih.govmdpi.com

Studies conducted in breast cancer cell lines have shown that metabolite M2, similarly to abemaciclib, induces senescence following 6 to 8 days of treatment. researchgate.netaacrjournals.org This effect is characterized by the expression of senescence-associated biomarkers, such as senescence-associated β-galactosidase (SA-β-gal). nih.govnih.gov The sustained inhibition of CDK4 and CDK6 by M2 is a key mechanism driving cells from a state of quiescence (reversible arrest) to irreversible senescence, thereby contributing to the long-term control of tumor growth. nih.govresearchgate.netsemanticscholar.org

Comparative Pharmacological Potency Relative to Parent Abemaciclib

Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active metabolites. nih.goviiarjournals.orgiiarjournals.orgnih.gov Among these, N-desethylabemaciclib, known as metabolite M2, is one of the most prominent active metabolites found circulating in human plasma. aacrjournals.orgresearchgate.net Detailed research findings have established that M2 is not merely a byproduct of metabolism but a potent pharmacological agent in its own right, exhibiting a potency profile that is remarkably similar to its parent compound, Abemaciclib. iiarjournals.orgiiarjournals.orgtandfonline.comnih.govresearchgate.netresearchgate.net

The comparative inhibitory activities are detailed in the table below.

CompoundTargetIC50 (nM)
This compoundCDK41.2 medchemexpress.comselleckchem.com
CDK61.3 medchemexpress.comselleckchem.com
AbemaciclibCDK4~1-3 (Potency nearly equivalent to M2) aacrjournals.orgresearchgate.net
CDK6~1-3 (Potency nearly equivalent to M2) aacrjournals.orgresearchgate.net

Further research into the effects on various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and breast cancer, corroborates these findings. aacrjournals.orgresearchgate.net In these cellular models, metabolite M2 demonstrated potencies in inhibiting cell growth and cell cycle progression that were nearly identical to Abemaciclib. aacrjournals.orgresearchgate.net The observed effects on cellular biomarkers, such as the inhibition of Retinoblastoma (Rb) protein phosphorylation, were also consistent with potent CDK4 and CDK6 inhibition and were comparable between M2 and the parent drug. aacrjournals.orgresearchgate.net

Advanced Analytical Methodologies for Quantification and Structural Elucidation of Abemaciclib Metabolite M2

Chromatographic and Mass Spectrometric Techniques

The quantification of abemaciclib (B560072) and its metabolites, including M2 (N-desethylabemaciclib), relies heavily on the coupling of advanced chromatographic separation with highly sensitive mass spectrometric detection.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS stands as the cornerstone for the simultaneous quantification of abemaciclib and its active metabolites in various biological matrices. nih.govresearchgate.net This technique offers high throughput, superior resolution, and exceptional sensitivity, which are critical for pharmacokinetic and metabolic studies.

Researchers have developed and validated numerous UHPLC-MS/MS methods for this purpose. tandfonline.com Typically, sample preparation involves a straightforward protein precipitation step, often using acetonitrile, followed by supernatant dilution and filtration. nih.govresearchgate.net Chromatographic separation is commonly achieved on reversed-phase columns, such as a Kinetex C18 or F5 column. nih.govnih.gov Gradient elution is frequently employed, using mobile phases like ammonium (B1175870) bicarbonate in water and methanol/water mixtures, to effectively separate M2 from the parent drug and other metabolites like M18 and M20. nih.govresearchgate.nettandfonline.com

Detection is performed using a tandem mass spectrometer, often a triple quadrupole or a QTRAP system, operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. tandfonline.comnih.gov Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard (IS) to ensure selectivity and accurate quantification. For M2, a common MRM transition is m/z 479.2 → 393.2. tandfonline.comtandfonline.comresearchgate.net

The table below summarizes key parameters from a validated UHPLC-MS/MS method for the quantification of Abemaciclib and its metabolites.

ParameterAbemaciclibMetabolite M2Metabolite M20Metabolite M18
Linearity Range (ng/mL) 1 - 6000.5 - 3000.5 - 3000.2 - 120
MRM Transition (m/z) 507.3 → 393.2479.2 → 393.2523.3 → 409.2495.2 → 409.2
Mean Extraction Recovery 72.8%62.7%74.0%61.8%
IS Normalized Matrix Factor 0.980.991.010.98

Data sourced from multiple validated methods described in literature. nih.govtandfonline.comtandfonline.com

Application of High-Resolution Mass Spectrometry (HR-MS) for Isomer Differentiation

While tandem mass spectrometry is excellent for quantification, high-resolution mass spectrometry (HR-MS) is invaluable for structural elucidation and isomer differentiation. nih.govresearchgate.net In the metabolic pathway of abemaciclib, the formation of isomeric compounds is possible, which may have different pharmacological activities. These isomers often cannot be distinguished by conventional MS/MS methods alone, as they may have the same mass and similar fragmentation patterns.

HR-MS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of structurally similar compounds. lcms.cz For instance, HR-MS measurements were instrumental in confirming inter-species differences in metabolism, specifically in identifying isomers of the M20 metabolite in mouse plasma that were not present in human plasma. nih.govresearchgate.net This application highlights the capability and necessity of HR-MS in advanced metabolic profiling to ensure that the correct structures are being monitored and quantified, a principle that is equally critical for ensuring the unambiguous identification of M2.

Bioanalytical Method Development and Validation Strategies

The development and validation of bioanalytical methods for M2 are governed by stringent international standards to ensure the integrity and reliability of the data generated from preclinical and clinical studies.

Adherence to International Regulatory Guidelines (e.g., FDA, EMA, ICH)

Bioanalytical methods used to support drug development must be validated according to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). nih.govresearchgate.netunite.it These guidelines provide a framework for the validation of analytical procedures, ensuring that the data are suitable for regulatory submission. unite.it

Methods developed for the quantification of M2 have been fully validated according to these guidelines. nih.gov This involves a comprehensive evaluation of the method's performance characteristics to demonstrate its reliability for its intended purpose. researchgate.net Adherence to these harmonized standards ensures that the bioanalytical data is of high quality and can be accepted by regulatory authorities worldwide.

Methodological Assessment of Selectivity, Sensitivity, Linearity, Accuracy, and Precision

Validation assesses several key parameters to define the performance of the analytical method. unite.it

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs. tandfonline.com

Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For M2, methods have achieved LLOQs as low as 0.2 nM or 0.5 ng/mL. nih.govresearchgate.netnih.gov

Linearity: The calibration curve must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. Validated methods show excellent linearity for M2, typically with a coefficient of determination (R²) greater than 0.99. nih.gov

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels. tandfonline.com International guidelines generally require intra- and inter-batch accuracy to be within ±15% (±20% at the LLOQ) of the nominal concentration and precision (expressed as the coefficient of variation, %CV) not to exceed 15% (20% at the LLOQ). nih.govresearchgate.net

The table below summarizes the typical acceptance criteria and performance for a validated bioanalytical method for M2.

Validation ParameterAcceptance CriteriaTypical Performance for M2
Linearity (R²) ≥ 0.990.997 - 1.000
Accuracy (Bias %) Within ±15% (±20% at LLOQ)≤ 10.7%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.51%
Carryover ≤ 20% of LLOQ responseNo significant carryover observed

Data compiled from published validation studies adhering to FDA and EMA guidelines. nih.govnih.govresearchgate.net

Application in Diverse Research Matrices

The validated analytical methodologies have been successfully applied to quantify M2 in a variety of biological matrices, which is essential for understanding the complete pharmacokinetic profile of abemaciclib. Sensitive and robust LC-MS/MS methods have been established for the determination of M2 in human and mouse plasma, cerebrospinal fluid (CSF), and brain tumor tissue. nih.govtandfonline.comnih.govnih.gov The ability to measure M2 concentrations in these diverse matrices has been crucial in clinical trials, for instance, in assessing the central nervous system penetration of abemaciclib and its active metabolites. nih.gov

Quantification in Preclinical and Research Samples

The accurate quantification of Abemaciclib metabolite M2 in various biological matrices is essential for preclinical and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity.

Plasma: Numerous validated LC-MS/MS and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the simultaneous quantification of abemaciclib and its active metabolites, including M2, in human and mouse plasma. nih.gov These methods typically involve a straightforward protein precipitation step, followed by chromatographic separation and mass spectrometric detection. nih.gov A common approach utilizes a Kinetex C18 column for separation with a gradient elution. nih.gov The method has been shown to be selective, linear, accurate, and precise within concentration ranges relevant to preclinical and clinical studies, such as 0.5–300 ng/mL for M2. nih.gov

Cell Lysates: To investigate the intracellular accumulation and activity of M2, a sensitive LC-MS/MS method has been developed and validated for the simultaneous determination of abemaciclib and other compounds in cell lysates. This allows for the characterization of drug interactions and efficacy at the cellular level.

Brain Tumor Tissue and Cerebrospinal Fluid (CSF): Given the interest in abemaciclib's potential for treating brain metastases, specific and highly sensitive LC-MS/MS methods have been established to quantify M2 in brain tumor tissue and cerebrospinal fluid (CSF). researchgate.net These methods are critical for assessing the central nervous system (CNS) penetration of the metabolite. One such method demonstrated a lower limit of quantification (LLOQ) of 0.2 nM for M2 in these challenging matrices, with a linear range of 0.2–500 nM. The validation of these methods confirms their accuracy and precision for determining M2 concentrations in CNS compartments. researchgate.net

Interactive Data Table: LC-MS/MS Method Parameters for M2 Quantification

ParameterPlasmaBrain Tumor TissueCerebrospinal Fluid
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.2 nM0.2 nM
Upper Limit of Quantification (ULOQ) 300 ng/mL500 nM500 nM
Linear Range 0.5 - 300 ng/mL0.2 - 500 nM0.2 - 500 nM
Sample Preparation Protein PrecipitationHomogenization, Protein PrecipitationDirect Injection or Protein Precipitation

Note: The values in this table are compiled from various research findings and represent typical ranges. Specific method parameters may vary between laboratories.

Methodologies for Determining Unbound Fractions of Metabolite M2

The pharmacological activity of a drug or its metabolite is primarily attributed to its unbound concentration in plasma and tissues. Therefore, determining the unbound fraction (fu) of M2 is critical for understanding its therapeutic potential. The primary methodology employed for this purpose is equilibrium dialysis .

This technique involves dialyzing a plasma or tissue homogenate sample containing M2 against a protein-free buffer solution, separated by a semi-permeable membrane. At equilibrium, the concentration of unbound M2 in the buffer is equal to the unbound concentration in the plasma or homogenate. The unbound fraction is then calculated as the ratio of the M2 concentration in the buffer to the total concentration in the plasma or tissue sample. This method has been successfully applied to determine the unbound fractions of M2 in human plasma and brain tumor tissue.

Structural Elucidation Methodologies for Metabolite Identification

The definitive identification of a metabolite requires rigorous structural elucidation. For M2, a combination of mass spectrometry and spectroscopic techniques is employed to confirm its chemical structure as N-desethylabemaciclib.

Mass Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation pattern of a molecule. For M2, this analysis is typically performed using a triple quadrupole or a high-resolution mass spectrometer. In positive electrospray ionization mode, M2 is first ionized to produce a protonated molecule, the precursor ion [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The selected reaction monitoring (SRM) transition for M2 is typically m/z 479.2 → 393.2. tandfonline.com The precursor ion at m/z 479.2 corresponds to the protonated M2 molecule. The major product ion at m/z 393.2 is a stable and abundant fragment that is used for quantification and structural confirmation. The specific fragmentation pathway provides strong evidence for the N-desethyl structure of M2. A visual representation of the MS/MS spectrum of M2 reveals the relative abundances of its fragment ions, which serves as a chemical fingerprint for its identification. researchgate.net

Interactive Data Table: Mass Spectrometric Parameters for M2 Identification

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 479.2
Product Ion (m/z) 393.2
Collision Energy Optimized for maximal fragment ion intensity

Note: These values are characteristic for the analysis of this compound by tandem mass spectrometry.

Spectroscopic Approaches for Metabolite Structure Confirmation

While mass spectrometry provides crucial information about the mass and fragmentation of a molecule, other spectroscopic techniques can offer definitive structural confirmation.

LC-Q/TOF-MS: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements of both the precursor and product ions. This accuracy allows for the determination of the elemental composition of the molecule and its fragments, which is invaluable for confirming the proposed structure of a metabolite like M2. nih.gov Studies on the degradation products of abemaciclib have utilized LC-Q/TOF-MS to establish fragmentation pathways, a methodology that is directly applicable to the structural confirmation of its metabolites. nih.gov

Dispositional Dynamics and Pharmacokinetic Modeling of Abemaciclib Metabolite M2

Development and Application of Mechanistic Population Pharmacokinetic Models

To accurately describe the behavior of abemaciclib (B560072) and its active metabolites, including M2, mechanistic population pharmacokinetic (PK) models have been developed. These models are essential due to the significant first-pass effect involving both gastrointestinal and hepatic metabolism, which complicates the pharmacokinetic profile following oral administration. A nonlinear mixed-effects PK model approach has been utilized, pooling data from multiple clinical studies to characterize the disposition of abemaciclib, M2, and another major metabolite, M20.

The absorption of abemaciclib is slow and highly variable, with secondary peaks observed after oral dosing that are absent with intravenous administration, suggesting a biphasic drug absorption process. Mechanistic models were developed to account for this complexity. These models incorporate a dual-pathway absorption system: one fraction of abemaciclib is absorbed without being metabolized, while another fraction undergoes metabolism in the intestine, leading to the formation of M2 and M20 before even reaching the liver. Various absorption models, such as first-order, zero-order, and transit compartment models, were explored to best describe the slow and prolonged absorption phase.

Abemaciclib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in high concentrations in both the intestines and the liver. The mechanistic PK models were specifically designed to integrate the metabolic contributions from both sites.

The model structure accounts for the following processes:

Intestinal Metabolism : A portion of the orally administered abemaciclib is converted to M2 and M20 by CYP3A4 in the gut wall during absorption.

Hepatic Metabolism : The abemaciclib that escapes intestinal metabolism, along with the M2 and M20 formed in the gut, enters the portal circulation and is presented to the liver. In the liver, further metabolism occurs, where abemaciclib is converted to M2 and M20, and the metabolites themselves can be further eliminated.

This integrated approach is critical for accurately predicting the plasma concentrations of the total active species (abemaciclib + M2 + M20) and understanding the impact of factors like CYP3A inhibitors or inducers.

Relative Exposure and Contribution to Total Active Species

The exposure of M2, as measured by the area under the plasma concentration-time curve (AUC), represents a substantial fraction of the parent compound's exposure. One study reported that the AUC for M2 was approximately 39% of that of abemaciclib. Another analysis using a physiologically based pharmacokinetic (PBPK) model provided predicted exposure values for M2 relative to abemaciclib.

Table 1: Predicted Pharmacokinetic Parameters for Abemaciclib and Metabolite M2 After a Single 200 mg Oral Dose

Analyte Predicted Cmax (ng/mL) Predicted AUC₀₋∞ (ng*h/mL)
Abemaciclib 108 2150
Metabolite M2 37.8 1290

Data derived from PBPK modeling simulations.

These data underscore that M2 is a major circulating active metabolite. Therefore, evaluating the total active species by including the exposure of M2 and other active metabolites is necessary for a comprehensive understanding of abemaciclib's pharmacodynamics.

Interspecies Pharmacokinetic Differences and Translational Relevance

Preclinical studies in animal models are fundamental to drug development, but differences in drug metabolism between species can affect the translation of findings to humans. In the case of abemaciclib and its metabolites, inter-species differences have been observed.

A study developing a bioanalytical method for abemaciclib and its active metabolites in both human and mouse plasma successfully quantified these compounds in a preclinical pharmacokinetic study. This research noted differences between species, particularly in the formation of the M20 metabolite, where isomers of the compound were detected in mouse plasma but not in human plasma. While this specific finding relates to M20, it highlights that the metabolic pathways can vary between species. Such differences are critical to consider when extrapolating efficacy and toxicity data from animal models to clinical scenarios. Further research using genetically modified mice has been employed to investigate the impact of specific transporters and enzymes like CYP3A on the pharmacokinetics of abemaciclib and its metabolites, aiming to better understand these translational differences.

Table of Mentioned Compounds

Compound Name Abbreviation/Other Name
Abemaciclib LY2835219
N-desethylabemaciclib M2, LSN2839567
Hydroxyabemaciclib M20

Drug Drug Interaction Mechanisms Involving Abemaciclib Metabolite M2

Cytochrome P450 Enzyme Interactions

The primary route of metabolism for abemaciclib (B560072) to form its active metabolite M2 is through the action of the cytochrome P450 3A4 (CYP3A4) enzyme system. researchgate.net Consequently, the exposure and pharmacokinetics of M2 are highly susceptible to modulation by co-administered drugs that inhibit or induce this key enzyme.

Impact of Strong CYP3A4 Inhibitors on M2 Exposure and Pharmacokinetics

The co-administration of potent CYP3A4 inhibitors can lead to a significant elevation in the systemic exposure of both abemaciclib and its active metabolites, including M2. nih.gov Clinical studies have demonstrated that strong inhibitors can substantially increase the area under the plasma concentration-time curve (AUC) of the total active species (abemaciclib and its active metabolites). For instance, the potent CYP3A4 inhibitor clarithromycin (B1669154) has been shown to increase the AUC of the total active species by 119%. acs.org

Physiologically based pharmacokinetic (PBPK) modeling predicts even more pronounced effects with other strong inhibitors. For example, co-administration with ketoconazole (B1673606) is predicted to increase the systemic exposure of abemaciclib by as much as 16-fold. researchgate.net Similarly, itraconazole (B105839) is predicted to increase the relative potency-adjusted unbound AUC of abemaciclib plus its active metabolites by 2.2-fold. researchgate.net This increased exposure is a direct consequence of reduced CYP3A4-mediated metabolism, leading to a decreased clearance of abemaciclib and a subsequent increase in the formation and accumulation of M2 over time. The half-life of abemaciclib is also prolonged under these conditions, further contributing to the elevated exposure of M2. acs.org

Table 1: Predicted Impact of Strong CYP3A4 Inhibitors on Abemaciclib and Active Metabolites

Co-administered DrugPredicted Increase in Abemaciclib ExposurePredicted Increase in Potency-Adjusted Unbound AUC of Abemaciclib + Active Metabolites
KetoconazoleUp to 16-fold-
Itraconazole-2.2-fold
Clarithromycin-2.5-fold

Impact of Strong CYP3A4 Inducers on M2 Exposure and Pharmacokinetics

Conversely, the concomitant use of strong CYP3A4 inducers can drastically reduce the plasma concentrations of abemaciclib and its active metabolites, including M2, potentially compromising the therapeutic efficacy of the treatment. nih.gov The potent CYP3A4 inducer rifampin has been shown to decrease the AUC of the total active species (abemaciclib + M2 + M18 + M20) by 77% and the maximum plasma concentration (Cmax) by 45%. acs.org

The unbound potency-adjusted plasma concentration of abemaciclib plus its active metabolites was observed to decrease by 77% when co-administered with rifampin. nih.gov Moderate CYP3A4 inducers also pose a risk of reducing systemic exposure. For instance, efavirenz, bosentan, and modafinil (B37608) are predicted to decrease the relative potency-adjusted unbound systemic exposure of abemaciclib plus its active metabolites. nih.gov This reduction in exposure is a result of the enhanced metabolism of abemaciclib by the induced CYP3A4 enzymes, leading to a more rapid clearance of the parent drug and its metabolites.

Table 2: Impact of Strong and Moderate CYP3A4 Inducers on Abemaciclib and Active Metabolites

Co-administered DrugType of InducerDecrease in AUC of Total Active SpeciesDecrease in Cmax of Total Active SpeciesPredicted Decrease in Potency-Adjusted Unbound AUC of Abemaciclib + Active Metabolites
RifampinStrong77%45%77%
EfavirenzModerate--53%
BosentanModerate--41%
ModafinilModerate--29%

Transporter-Mediated Interactions

In addition to enzymatic metabolism, the disposition of M2 is also influenced by the activity of various drug transporters. These proteins play a critical role in the absorption, distribution, and elimination of drugs and their metabolites.

M2 as a Substrate for Efflux Transporters (e.g., P-glycoprotein, BCRP)

The abemaciclib metabolite M2, along with the parent drug and other active metabolites, has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net These transporters are located in various tissues, including the intestines, and actively pump substrates out of cells, thereby limiting their absorption and systemic exposure.

Genetic variations, or polymorphisms, in the ABCB1 gene can impact the function of P-gp and consequently affect the pharmacokinetics of M2. nih.gov Studies have shown that individuals with certain ABCB1 genotypes may experience higher exposure to M2 due to reduced P-gp-mediated efflux. nih.gov This highlights the role of pharmacogenomics in understanding inter-individual variability in response to abemaciclib treatment.

Implications of Abemaciclib Metabolites as Inhibitors of Drug Transporters (e.g., OCT2, MATE1, MATE2K)

Beyond being substrates of efflux transporters, abemaciclib and its active metabolites, including M2, also act as inhibitors of several renal transporters. nih.gov Specifically, they have been shown to inhibit the Organic Cation Transporter 2 (OCT2), and the Multidrug and Toxin Extrusion proteins 1 (MATE1) and 2-K (MATE2-K). nih.govarxiv.org

These transporters are crucial for the renal secretion of various endogenous and exogenous compounds, including creatinine (B1669602) and certain medications like metformin. nih.govarxiv.org The inhibition of these transporters by M2 and other abemaciclib metabolites can lead to a decrease in the renal clearance of their substrates. This can result in elevated plasma concentrations of these substrates, which may have clinical implications. For example, the inhibition of OCT2, MATE1, and MATE2-K is the mechanism behind the observed reversible increases in serum creatinine in some patients treated with abemaciclib. arxiv.org

Predictive Modeling Approaches for Drug-Drug Interactions (e.g., Physiologically Based Pharmacokinetic Models)

To better anticipate and manage the complex drug-drug interactions involving abemaciclib and its metabolites, physiologically based pharmacokinetic (PBPK) models have been developed. fda.gov These sophisticated computer models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient population.

PBPK models for abemaciclib incorporate the metabolic pathways, including the formation of M2, M18, and M20 via CYP3A4, as well as the influence of genetic polymorphisms in drug-metabolizing enzymes and transporters. fda.gov By integrating data on the physicochemical properties of the drug, in vitro metabolism and transport data, and clinical pharmacokinetic data, these models can predict the magnitude of DDIs with various CYP3A4 inhibitors and inducers. fda.gov

These predictive models are valuable tools for informing dosing recommendations when abemaciclib is co-administered with other drugs. fda.gov They allow for the simulation of various clinical scenarios, helping to identify potential risks and guide the safe and effective use of abemaciclib in diverse patient populations. Key factors that have been identified as significantly influencing the pharmacokinetics of abemaciclib and its metabolites within these models include the expression levels of CYP3A4, ABCB1 (P-gp), and ABCG2 (BCRP). researchgate.net

Preclinical Research Applications and Future Investigative Avenues for Abemaciclib Metabolite M2

In Vitro Studies in Preclinical Oncology Models

The preclinical assessment of M2 has confirmed its potent and direct activity against the CDK4/6 pathway, mirroring the effects of its parent drug, abemaciclib (B560072).

Evaluation in Various Cancer Cell Lines (e.g., breast cancer, non-small cell lung cancer, colorectal cancer, glioblastoma)

In vitro studies have demonstrated that M2 is a potent inhibitor of CDK4 and CDK6, with IC50 values that are nearly equivalent to those of abemaciclib. This equipotent activity has been consistently observed across various cancer cell lines. Research has shown that M2 effectively inhibits cell growth and cell cycle progression in a concentration-dependent manner in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and breast cancer cell lines. The mechanism of action is consistent with the inhibition of CDK4 and CDK6, leading to downstream effects on cell cycle biomarkers such as the phosphorylation of the retinoblastoma protein (pRb).

While direct studies focusing solely on M2 in glioblastoma (GBM) cell lines are not extensively detailed, the parent drug abemaciclib has shown efficacy in reducing cell proliferation and inducing autophagy in GBM cell lines such as U87MG, T98G, and M059K. nih.gov Given that M2 exhibits a potency nearly identical to abemaciclib, it is inferred to be a primary contributor to these effects. nih.gov

Table 1: Comparative Potency of Abemaciclib and Metabolite M2

Compound Target IC50 (nM) Potency Comparison
Abemaciclib CDK4 2 -
CDK6 10 -
Metabolite M2 CDK4 ~1-3 Equipotent to Abemaciclib
CDK6 ~1-3 Equipotent to Abemaciclib

Data synthesized from publicly available research.

Synergistic Effects in Combination with Other Anticancer Agents (e.g., EZH2 inhibitors, HER2-targeted therapy)

The investigation into the synergistic potential of combining anticancer agents is a cornerstone of modern oncology research. While the parent compound abemaciclib has been studied in combination with various therapies, including HER2-targeted agents and other signaling inhibitors, nih.govmdpi.com dedicated preclinical studies evaluating the synergistic effects of the M2 metabolite specifically with other agents like EZH2 inhibitors or HER2-targeted therapies are limited in publicly available literature.

This represents a significant future investigative avenue. Understanding how M2 interacts with other targeted agents could uncover novel combination strategies, potentially overcoming resistance mechanisms or enhancing therapeutic efficacy. Future in vitro studies could explore these combinations in relevant cancer cell lines (e.g., HER2-positive breast cancer lines for HER2-targeted therapy combinations) to assess for synergistic, additive, or antagonistic effects on cell proliferation and survival.

In Vivo Preclinical Investigations

In vivo studies are critical for validating the therapeutic potential observed in vitro and for understanding the pharmacokinetic and pharmacodynamic properties of a compound within a complex biological system.

Efficacy Assessment in Xenograft Models

Preclinical studies utilizing xenograft models have been pivotal in demonstrating the in vivo efficacy of abemaciclib monotherapy in various cancers, including breast cancer and glioblastoma. researchgate.netresearchgate.net These studies show that abemaciclib can induce tumor regression and inhibit tumor growth in mice bearing human tumor xenografts. researchgate.netnih.gov

However, specific in vivo studies where metabolite M2 is administered as a standalone agent to assess its efficacy are not extensively reported. Because M2 is a major and equipotent active metabolite, it is understood to be a key mediator of the anti-tumor activity observed after abemaciclib administration. Future preclinical research could involve the direct administration of M2 in xenograft models to isolate its specific contribution to tumor growth inhibition and to better understand its in vivo pharmacodynamics. Such studies would provide a more complete picture of its therapeutic potential as an independent agent.

Studies on Blood-Brain Barrier Penetration in Preclinical Models

A distinguishing feature of abemaciclib is its ability to penetrate the blood-brain barrier (BBB), a critical attribute for treating central nervous system (CNS) malignancies like glioblastoma or brain metastases. uu.nl Preclinical studies in rodents have confirmed that abemaciclib crosses the BBB. For instance, following oral administration in rats, abemaciclib demonstrated a brain-to-plasma unbound concentration ratio (Kp,uu) of 0.11. researchgate.net

Clinical studies have subsequently confirmed that both abemaciclib and its active metabolites, including M2, are found in the cerebrospinal fluid (CSF) and brain tumor tissue of patients. nih.gov The concentrations of abemaciclib and its metabolites in CNS tumor tissue have been shown to reach levels sufficient to inhibit CDK4 and CDK6. nih.gov This clinical evidence strongly supports that M2 is CNS-penetrant. Future preclinical investigations could focus on quantifying the specific BBB penetration kinetics of M2 in rodent models to determine its individual Kp,uu and further delineate its potential for treating primary and metastatic brain cancers.

Comparative Pharmacological and Dispositional Studies with Metabolites of Other CDK4/6 Inhibitors

The three approved CDK4/6 inhibitors—abemaciclib, palbociclib, and ribociclib—exhibit distinct pharmacological and pharmacokinetic profiles. A key differentiator lies in the activity of their metabolites.

This metabolic profile, where a significant portion of the drug's activity is carried by its metabolites, has implications for its disposition and potential for drug-drug interactions. The sustained target inhibition achieved through the continuous dosing schedule of abemaciclib is supported by the presence of these long-acting, potent metabolites. nih.gov

Table 2: Comparison of Metabolite Activity for Approved CDK4/6 Inhibitors

CDK4/6 Inhibitor Primary Metabolites Clinical Activity of Metabolites
Abemaciclib M2, M20, M18 Active and clinically significant
Palbociclib Various Not clinically significant
Ribociclib Various Not clinically significant

Information compiled from clinical pharmacology reviews.

Role of Metabolite M2 in Mechanisms of Drug Resistance

Abemaciclib metabolite M2, or N-desethylabemaciclib, is a major active metabolite of abemaciclib, exhibiting potency nearly identical to the parent drug in inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). researchgate.netiiarjournals.orgmedchemexpress.com Consequently, mechanisms of drug resistance to abemaciclib therapy are intrinsically linked to the activity and concentration of M2. Research into these mechanisms has primarily focused on the shared pathways that affect both the parent compound and its active metabolites.

A principal mechanism of resistance involves drug efflux transporters, which actively pump therapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. Both abemaciclib and its active metabolites, including M2, have been identified as substrates for P-glycoprotein (P-gp), encoded by the ABCB1 gene, and the Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene. iiarjournals.orgnih.govresearchgate.net The activity of these transporters can therefore limit the accumulation of M2 within tumor cells.

Pharmacogenomic studies have highlighted the clinical relevance of these transporters. Polymorphisms in the ABCB1 gene, such as the 2677G>T/A variant, have been associated with increased plasma concentrations of both abemaciclib and its active metabolites. iiarjournals.orgnih.gov Patients homozygous for this polymorphism may experience higher drug exposure, which has been linked to a greater need for dose reduction or treatment discontinuation due to toxicity. iiarjournals.orgresearchgate.netresearchgate.net This suggests that variability in efflux transporter function among patients can significantly impact the systemic and intratumoral concentrations of M2, potentially influencing the development of resistance.

Another emerging area of investigation is acquired resistance through cellular adaptations. Studies on breast cancer cell lines with acquired resistance to abemaciclib have revealed a deregulation of lysosomal function. biorxiv.org This resistance is associated with increased levels of Transcription Factor EB (TFEB), a primary regulator of lysosomal and autophagy genes. biorxiv.org While these studies focus on resistance to the parent drug, the equipotent nature of M2 suggests it is similarly affected by this lysosomal sequestration mechanism. researchgate.netbiorxiv.org However, research specifically delineating a unique role for M2 in these adaptive resistance pathways, separate from abemaciclib, is not yet available.

Factor Description Relevance to Metabolite M2
Efflux Pumps P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) actively transport drugs out of cells.M2 is a substrate for both ABCB1 and ABCG2, leading to reduced intracellular concentration. iiarjournals.orgresearchgate.net
Gene Polymorphisms Variations in genes like ABCB1 (e.g., 2677G>T/A) can alter transporter function.Polymorphisms are linked to higher plasma concentrations of M2, affecting toxicity and treatment continuity. iiarjournals.orgnih.gov
Lysosomal Deregulation Acquired resistance can involve increased lysosomal sequestration of the drug, regulated by factors like TFEB.As an active moiety, M2's efficacy is likely diminished by this mechanism alongside the parent drug. biorxiv.org

Emerging Research Directions and Methodological Advances for Metabolite M2 Characterization

A primary focus has been the development and refinement of robust analytical methods for the precise quantification of M2. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the standard for simultaneously measuring abemaciclib and its key metabolites. nih.govsemanticscholar.org Over the course of abemaciclib's development, these methods have evolved to include a wider array of metabolites and achieve greater sensitivity. tandfonline.com Current validated assays can accurately quantify M2 in various biological matrices, including human plasma, cerebrospinal fluid, and brain tumor tissue, with lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range. semanticscholar.orgresearchgate.net

Method Validation Parameter Analyte Matrix Concentration Range Reference
Linearity RangeAbemaciclibHuman Plasma40–800 ng/mL nih.gov
Linearity RangeMetabolite M2Human Plasma20–400 ng/mL nih.gov
Linearity RangeMetabolite M20Human Plasma20–400 ng/mL nih.gov
Linearity RangeAbemaciclibHuman Plasma1–600 ng/mL researchgate.net
Linearity RangeMetabolite M2Human Plasma0.5–300 ng/mL researchgate.net
Linearity RangeAbemaciclibHuman Plasma, CSF, Brain Tumor0.2–500 nM semanticscholar.org
Linearity RangeMetabolite M2Human Plasma, CSF, Brain Tumor0.2–500 nM semanticscholar.org

These methodological advances are crucial for supporting emerging research directions. One of the most significant is the implementation of Therapeutic Drug Monitoring (TDM). nih.gov Given the high inter-individual variability in the plasma concentrations of abemaciclib and its metabolites, TDM aims to optimize dosing by correlating drug exposure with efficacy and toxicity. nih.gov The development of methods for quantification in dried blood spots (DBS) represents a methodological leap, simplifying sample collection and making TDM more feasible in widespread clinical practice. mdpi.com

Another key research avenue is understanding the central nervous system (CNS) penetration of abemaciclib and M2. semanticscholar.org This is particularly relevant for treating brain metastases. Sensitive LC-MS/MS methods have been successfully applied to quantify M2 concentrations in cerebrospinal fluid and brain tumor tissue, providing vital data on its ability to cross the blood-brain barrier. semanticscholar.org

Future investigations are expected to focus on:

Full Metabolic Profiling: Utilizing high-resolution mass spectrometry to identify and characterize a broader range of abemaciclib metabolites beyond M2, M18, and M20 to fully understand the drug's metabolic fate. researchgate.netnih.gov

Transporter Interactions: Further elucidating the specific interactions of M2 with various influx and efflux transporters to better predict drug distribution and resistance.

Clinical Pharmacogenomics: Expanding studies on how genetic variations in metabolic enzymes and transporters specifically affect M2 pharmacokinetics and contribute to clinical outcomes. nih.gov

These research efforts, underpinned by continuous advances in bioanalytical science, will continue to refine our understanding of Metabolite M2's contribution to abemaciclib's therapeutic profile.

Q & A

Q. What are the key pharmacological properties of Abemaciclib metabolite M2 (LSN2839567) relevant to CDK4/6 inhibition?

M2 is a major active metabolite of abemaciclib, exhibiting potent inhibition of CDK4 (IC50 = 1.2 nM) and CDK6 (IC50 = 1.3 nM) through competitive ATP-binding site interactions. Its inhibitory activity is comparable to the parent drug, as demonstrated in in vitro kinase assays using recombinant enzymes . To validate its activity, researchers should employ standardized kinase inhibition protocols with appropriate controls (e.g., ATP concentration titration) and confirm selectivity via screening against related CDKs (e.g., CDK1, CDK2).

Q. How are pharmacokinetic (PK) parameters for M2 calculated in preclinical and clinical studies?

PK parameters for M2, including AUC(0–12), Cmax, and half-life, are derived using non-compartmental analysis (NCA) software like WinNonlin®. In a Phase I study, plasma concentrations of M2 were quantified via validated LC-MS/MS, with total active analytes (abemaciclib + M2 + M20) summated to account for equipotent contributions . Researchers must ensure consistent sampling intervals (e.g., 0, 1, 4, 8, 12 h post-dose) and validate assays for metabolite stability in biological matrices.

Q. What experimental design practices ensure reproducibility in metabolomics studies involving M2?

Key practices include:

  • Standardized protocols : Uniform sample collection (e.g., blood/tissue), storage (-80°C), and extraction methods (e.g., protein precipitation with acetonitrile) .
  • Technical replicates : Triplicate injections in LC-MS/MS to account for instrument variability.
  • Cross-validation : Use independent cohorts or in vitro models (e.g., hepatocytes) to confirm metabolite formation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo potency data for M2?

Discrepancies may arise from differences in protein binding, tissue distribution, or metabolite conversion rates. To address this:

  • Measure free (unbound) M2 concentrations in plasma and tissues using equilibrium dialysis.
  • Compare in vitro IC50 values (cell-free assays) with ex vivo tumor models (e.g., patient-derived xenografts) to account for microenvironmental factors .
  • Perform transporter inhibition assays (e.g., ABCB1/ABCG2 knockdown) to assess impact on intracellular accumulation .

Q. What role do ABCB1 and ABCG2 transporters play in M2 distribution and brain penetration?

ABCB1 (P-gp) and ABCG2 limit M2 brain penetration by actively effluxing it from endothelial cells. In Abcb1a/1b;Abcg2−/− mice, M2 brain concentrations increased 4-fold compared to wild-type mice. To study this:

  • Use dual-transporter knockout models or chemical inhibitors (e.g., elacridar) in pharmacokinetic studies .
  • Measure cerebrospinal fluid (CSF) concentrations in clinical trials, as M2 achieves CSF levels comparable to unbound plasma concentrations in advanced cancer patients .

Q. How does CYP3A4 polymorphism influence M2 metabolism and exposure?

CYP3A4 is the primary enzyme metabolizing abemaciclib to M2. In transgenic CYP3A4-humanized mice, abemaciclib plasma AUC decreased 7.5-fold due to enhanced metabolism. Researchers should:

  • Genotype patient cohorts for CYP3A4 variants (e.g., CYP3A422) and correlate with M2 plasma levels.
  • Conduct in vitro metabolism assays with human liver microsomes to identify enzyme kinetics (Km, Vmax) .

Q. What methodologies optimize detection of M2 in complex biological matrices?

  • LC-MS/MS optimization : Use hydrophilic interaction chromatography (HILIC) for polar metabolites and deuterated internal standards (e.g., [²H8]-M2) to correct for matrix effects .
  • Data-independent acquisition (DIA) : Employ SWATH® or MRMHR for untargeted metabolomics to capture low-abundance metabolites .

Q. How can researchers model the contribution of M2 to abemaciclib’s antitumor efficacy?

  • Develop physiologically based pharmacokinetic (PBPK) models incorporating M2’s clearance, tissue:plasma ratios, and target engagement (CDK4/6 phosphorylation inhibition) .
  • Use in vivo efficacy studies with selective CYP3A4 inhibitors (e.g., ketoconazole) to isolate M2’s contribution .

Q. What strategies validate M2’s role in overcoming abemaciclib resistance?

  • Profile resistant cell lines for altered transporter expression (e.g., ABCB1 upregulation) via RNA-seq.
  • Co-administer M2 with ABCB1 inhibitors (e.g., tariquidar) in xenograft models to assess synergy .

Q. How are interspecies differences in M2 metabolism addressed during translational research?

  • Compare metabolite profiles across species (e.g., mouse, rat, human hepatocytes) to identify conserved pathways.
  • Use humanized liver models (e.g., FRG mice engrafted with human hepatocytes) for in vivo validation .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR for LC-MS/MS data) and independent cohorts .
  • Statistical Analysis : Apply mixed-effects models to account for inter-individual variability in PK studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.